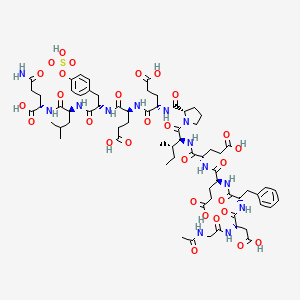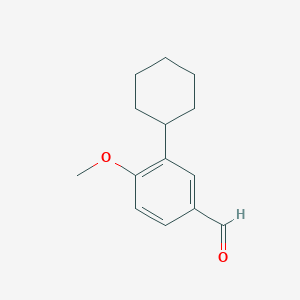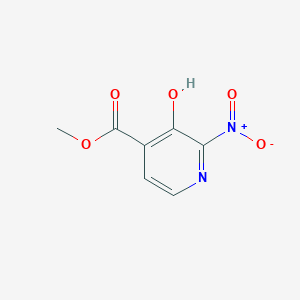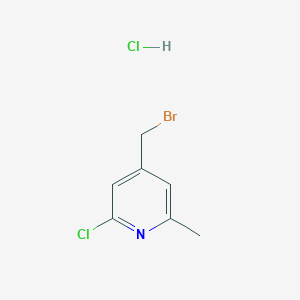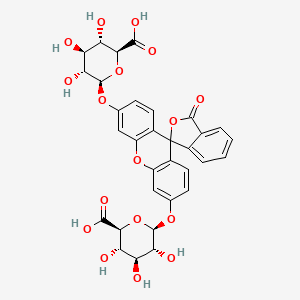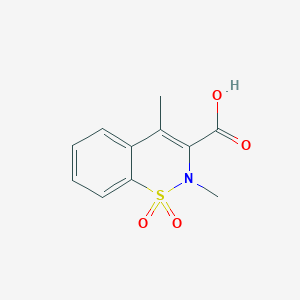![molecular formula C12H19N3OSi B13911794 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and coupling reactions. One efficient method involves the Suzuki coupling reaction, where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a borate intermediate in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis route must be optimized for yield, cost, and environmental impact. The Suzuki coupling reaction is favored due to its high efficiency and straightforward procedure. The use of recyclable catalysts and green solvents can further enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the 4-chloro position.
Coupling Reactions: It is commonly involved in Suzuki coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The trimethylsilyl group can be removed under mild conditions using fluoride ions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Fluoride Ions: Employed for the deprotection of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, such as baricitinib, which are used in the treatment of autoimmune diseases.
Biological Research: The compound’s derivatives are studied for their potential antiviral and anticancer activities.
Chemical Biology: It is used as a building block in the design of bioactive molecules that can modulate biological pathways.
Mecanismo De Acción
The mechanism of action of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, baricitinib, a derivative of this compound, inhibits Janus kinase (JAK) enzymes, which play a crucial role in cytokine signaling pathways . This inhibition can modulate immune responses and reduce inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.
Baricitinib: A derivative used as a JAK inhibitor.
RDEA427: Another pyrrolo[2,3-d]pyrimidine derivative with potent antiviral activity.
Uniqueness
This compound is unique due to its versatile reactivity and its role as a key intermediate in the synthesis of various bioactive compounds. Its trimethylsilyl group provides stability and can be selectively removed under mild conditions, making it a valuable building block in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H19N3OSi |
|---|---|
Peso molecular |
249.38 g/mol |
Nombre IUPAC |
trimethyl-[2-(pyrrolo[2,3-d]pyrimidin-7-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C12H19N3OSi/c1-17(2,3)7-6-16-10-15-5-4-11-8-13-9-14-12(11)15/h4-5,8-9H,6-7,10H2,1-3H3 |
Clave InChI |
WUHSWAJJIXAIGL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=CC2=CN=CN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



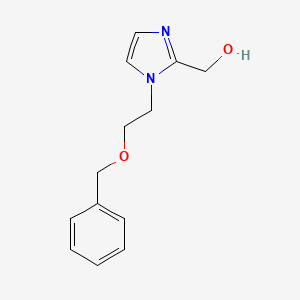
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)


![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
